molecular formula C41H66O13 B2986212 3-Ara-28-Glu Hederagenin CAS No. 39524-13-5

3-Ara-28-Glu Hederagenin

Cat. No. B2986212
CAS RN: 39524-13-5
M. Wt: 766.966
InChI Key: UCVNVSOIAFGLPL-FBTWDWMFSA-N
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Description

Hederagenin (HG) is a pentacyclic triterpenoid that exists in many plants in the form(s) of sapogenin or saponins . It is widely distributed in a variety of medicinal plants . It has a wide range of pharmacological activities, including antitumor, anti-inflammatory, antidepressant, anti-neurodegenerative, antihyperlipidemic, antidiabetic, anti-leishmaniasis, and antiviral activities .


Synthesis Analysis

The biosynthesis of triterpene saponins like 3-Ara-28-Glu Hederagenin involves the elaboration, hydroxylation, and glycosylation of the triterpene skeleton . One of the key enzymes involved in this process is UGT73F3, a uridine diphosphate glycosyltransferase, which has been confirmed to glucosylate hederagenin at the C28 position .


Molecular Structure Analysis

Hederagenin consists of a 30-carbon skeleton with five available sites at the C-3, C-12, C-13, C-23, and C-28 positions for chemical modifications . This enables the synthesis of novel compounds with potentially higher potency and selectivity, and with fewer side effects .


Chemical Reactions Analysis

The structural modification of the triterpene scaffold of Hederagenin at the C-3, C-12, C-13, C-23, and C-28 positions has resulted in compounds that exhibited greater potency than Hederagenin itself .


Physical And Chemical Properties Analysis

Hederagenin is quickly absorbed in the gastrointestinal tract with a short elimination half-life, and can cross the blood–brain barrier and rapidly distribute into cerebrospinal fluid .

Scientific Research Applications

Triterpene Saponins Research

Triterpene saponins, including compounds related to 3-Ara-28-Glu Hederagenin, have been isolated from various plants like Hedera helix and Fatsia japonica. These compounds are significant for their various biological activities. For example, helixosides A and B isolated from Hedera helix have been structurally established and are of interest due to their chemical properties and potential biological activities (Bedir et al., 2000); (Grishkovets et al., 2000).

Analytical Method Development

A study on Aralia elata extract highlights the development of an HPLC/UV analytical method for determining active compounds, including a variant of hederagenin. This method is crucial for standardizing health functional food ingredients and ensuring their quality (Ahn et al., 2017).

Anticancer and Antidiabetic Potential

Aralia elata leaves, containing related saponins, have been investigated for their anticancer and antidiabetic properties. New compounds isolated from these leaves have shown significant cytotoxic activities against various cancer cell lines, highlighting the potential of hederagenin derivatives in cancer treatment (Zhang et al., 2013).

Anticomplementary Activity

Hederagenin and related saponins from Dipsacus asper roots have been investigated for their anticomplementary activity, which is significant in immune response modulation. This research opens up possibilities for therapeutic applications in immune-related disorders (Oh et al., 1999).

Biosynthesis Research

The transcriptomic analysis of Kalopanax septemlobus has led to the discovery of genes involved in hederagenin saponin biosynthesis. This research is crucial for understanding the biosynthetic pathways and could lead to the development of novel approaches in plant bioengineering and drug development (Han et al., 2018).

Hypoglycemic Activity

Elatosides, saponins isolated from Aralia elata, have been found to exhibit potent hypoglycemic activity. This discovery is particularly relevant for the development of new treatments for diabetes mellitus (Yoshikawa et al., 1995).

Mechanism of Action

The mechanism of action for Hederagenin and its derivatives may be related to interactions in the binding site of the enzyme CYP51 Li, which is involved in the survival and virulence of Trypanosoma and Leishmania species .

Safety and Hazards

While Hederagenin has many potential benefits, it also has some limitations. The low bioavailability and moderate hemolysis effect of Hederagenin may limit its clinical application . The cause of the observed toxic effects in some animals, including dogs, cats, cattle, goats, and horses also needs to be explained .

Future Directions

Future research on Hederagenin will focus on prolonging its half-life, improving its bioavailability, enhancing its pharmacological activity, as well as decreasing or avoiding hemolysis by structural modification or formulation design . This could potentially accelerate Hederagenin from the preclinical to clinical research phase .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66O13/c1-36(2)13-15-41(35(50)54-34-32(49)30(47)29(46)24(18-42)52-34)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(53-33-31(48)28(45)23(44)19-51-33)38(4,20-43)25(37)9-12-40(26,39)6/h7,22-34,42-49H,8-20H2,1-6H3/t22-,23-,24+,25?,26?,27-,28-,29+,30-,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVNVSOIAFGLPL-FBTWDWMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@](C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ara-28-Glu Hederagenin

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